Cas no 18543-22-1 (Benzamide,N-[2-(aminocarbonyl)phenyl]-)
Benzamide,N-[2-(aminocarbonyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,N-[2-(aminocarbonyl)phenyl]-
- 2-benzamidobenzamide
- BENZAIMDE,N-[2-(AMINOCARBONYL)PHENYL]-
- 2-(benzoylamino)benzamide
- 2-Benzamino-benzamid
- Benzamide,N-[2-(aminocarbonyl)phenyl]
- N-(2-carbamoylphenyl)benzamide
- N-benzoyl-2-carbamoylaniline
- N-benzoyl-anthranilic acid amide
- N-Benzoyl-anthranilsaeure-amid
- N-[2-(AMINOCARBONYL)PHENYL] BENZAMIDE
- Oprea1_410205
- Benzamide, N-[2-(aminocarbonyl)phenyl]-
- HMS1667A21
- SCHEMBL786246
- MFCD00495221
- CCG-6034
- AKOS000483649
- CBMicro_017530
- Oprea1_141379
- CDS1_004026
- CHEMBL3828757
- DTXSID90351513
- DivK1c_005066
- BIM-0017377.P001
- CS-0306424
- Z57196971
- LS-12499
- AC-20345
- 18543-22-1
-
- MDL: MFCD00495221
- Inchi: 1S/C14H12N2O2/c15-13(17)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h1-9H,(H2,15,17)(H,16,18)
- InChI Key: SISHWAKQUGSWBG-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)NC1C=CC=CC=1C(N)=O
Computed Properties
- Exact Mass: 240.09000
- Monoisotopic Mass: 240.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 72.2Ų
Experimental Properties
- PSA: 72.19000
- LogP: 2.81110
Benzamide,N-[2-(aminocarbonyl)phenyl]- Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzamide,N-[2-(aminocarbonyl)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB562149-500 mg |
2-(Benzoylamino)benzamide; . |
18543-22-1 | 500MG |
€165.60 | 2022-08-31 | ||
| abcr | AB562149-1 g |
2-(Benzoylamino)benzamide; . |
18543-22-1 | 1g |
€189.00 | 2022-08-31 | ||
| abcr | AB562149-5 g |
2-(Benzoylamino)benzamide; . |
18543-22-1 | 5g |
€430.80 | 2022-08-31 | ||
| abcr | AB562149-10 g |
2-(Benzoylamino)benzamide; . |
18543-22-1 | 10g |
€727.20 | 2022-08-31 | ||
| abcr | AB562149-500mg |
2-(Benzoylamino)benzamide; . |
18543-22-1 | 500mg |
€173.00 | 2025-04-20 | ||
| abcr | AB562149-1g |
2-(Benzoylamino)benzamide; . |
18543-22-1 | 1g |
€197.00 | 2025-04-20 | ||
| abcr | AB562149-5g |
2-(Benzoylamino)benzamide; . |
18543-22-1 | 5g |
€445.00 | 2025-04-20 | ||
| abcr | AB562149-10g |
2-(Benzoylamino)benzamide; . |
18543-22-1 | 10g |
€749.00 | 2025-04-20 |
Benzamide,N-[2-(aminocarbonyl)phenyl]- Suppliers
Benzamide,N-[2-(aminocarbonyl)phenyl]- Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Benzamide,N-[2-(aminocarbonyl)phenyl]-
Benzamide,N-[2-(aminocarbonyl)phenyl]- (CAS No. 18543-22-1): A Comprehensive Overview in Modern Chemical Biology
Benzamide,N-[2-(aminocarbonyl)phenyl]-, identified by its CAS number 18543-22-1, is a significant compound in the realm of chemical biology and pharmaceutical research. This amide derivative has garnered considerable attention due to its unique structural properties and its potential applications in drug development and therapeutic interventions. The compound's molecular structure, featuring a benzamide core linked to a phenyl group via an aminocarbonyl moiety, imparts distinct chemical and biological characteristics that make it a subject of intense study.
The structural configuration of Benzamide,N-[2-(aminocarbonyl)phenyl]- is pivotal in determining its reactivity and interaction with biological targets. The benzamide group, known for its role in various pharmacological agents, contributes to the compound's solubility and stability under physiological conditions. Additionally, the presence of the aminocarbonyl group enhances its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological receptors and enzymes.
In recent years, Benzamide,N-[2-(aminocarbonyl)phenyl]- has been explored as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its versatility allows for modifications at multiple sites, enabling researchers to tailor its properties for specific applications. For instance, derivatives of this compound have been investigated for their roles in modulating enzyme activity and inhibiting the progression of certain diseases.
One of the most compelling aspects of Benzamide,N-[2-(aminocarbonyl)phenyl]- is its involvement in the development of novel pharmaceuticals. Researchers have leveraged its structural framework to design molecules that target specific pathological pathways. Notably, studies have highlighted its potential in addressing neurological disorders by interacting with neurotransmitter receptors and modulating signaling cascades. The compound's ability to cross the blood-brain barrier has made it an attractive candidate for central nervous system (CNS) drug discovery.
The pharmacological profile of Benzamide,N-[2-(aminocarbonyl)phenyl]- has been further elucidated through computational modeling and experimental validations. Advanced computational techniques have enabled researchers to predict how this compound might interact with biological targets at an atomic level. These predictions have been corroborated by experimental data, which have revealed promising results in preclinical studies. The compound has demonstrated efficacy in inhibiting key enzymes associated with inflammatory responses, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Moreover, the synthesis of Benzamide,N-[2-(aminocarbonyl)phenyl]- has been optimized to enhance yield and purity, ensuring that researchers can conduct their studies with high-quality materials. Modern synthetic methodologies have allowed for the introduction of functional groups at precise positions within the molecule, enabling fine-tuning of its biological activity. These advancements have not only accelerated research but also opened new avenues for drug development.
The role of Benzamide,N-[2-(aminocarbonyl)phenyl]- in chemical biology extends beyond its direct applications in drug design. It serves as a valuable tool for understanding fundamental biological processes. By studying how this compound interacts with various biological systems, researchers can gain insights into mechanisms that underlie health and disease. This knowledge can then be translated into more effective therapeutic strategies.
In conclusion, Benzamide,N-[2-(aminocarbonyl)phenyl]- (CAS No. 18543-22-1) represents a fascinating compound with far-reaching implications in chemical biology and pharmaceutical science. Its unique structure, combined with its potential therapeutic applications, positions it as a cornerstone in ongoing research efforts aimed at developing novel treatments for a variety of diseases. As scientific understanding continues to evolve, it is likely that this compound will play an even greater role in shaping the future of medicine.
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